(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the condensation of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with cyclohexyl isothiocyanate and thioacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact industrial methods would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring and a cyclohexyl group, which imparts specific chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .
Properties
IUPAC Name |
(5E)-5-[[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2S2/c24-19-9-5-4-6-16(19)12-15-10-11-20(26)17(13-15)14-21-22(27)25(23(28)29-21)18-7-2-1-3-8-18/h4-6,9-11,13-14,18,26H,1-3,7-8,12H2/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZRAWHWUFWPR-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)CC4=CC=CC=C4Cl)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC(=C3)CC4=CC=CC=C4Cl)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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